molecular formula C9H7NO2S B580580 7-Benzothiazoleacetic acid CAS No. 1239460-80-0

7-Benzothiazoleacetic acid

Cat. No.: B580580
CAS No.: 1239460-80-0
M. Wt: 193.22
InChI Key: BPJCNIZFWLVXPP-UHFFFAOYSA-N
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Description

7-Benzothiazoleacetic acid (CAS 3662-78-0) is a chemical compound with the molecular formula C9H7NO2S . It belongs to the benzothiazole class of heterocyclic compounds, which are characterized by a benzene ring fused to a thiazole ring . Benzothiazole derivatives are of significant interest in scientific research due to their wide spectrum of pharmacological activities . These compounds are known to be fundamental building blocks in the search for novel drug molecules and have demonstrated diverse biological activities such as antitumor, antimicrobial, anti-tubercular, anti-inflammatory, and enzyme inhibition properties . The benzothiazole core is a privileged scaffold in medicinal chemistry, and its derivatives are frequently investigated for their potential as therapeutic agents . For instance, research into related benzothiazole structures has shown promising inhibitory activity against enzymes like tyrosinase, which is a target in cosmetic skin-lightening and for preventing fruit browning . This compound is provided For Research Use Only (RUO). RUO products are specialized reagents, such as this one, that are exclusively tailored for laboratory research applications. They are essential tools for scientific investigation, experimentation, and analysis in fields such as fundamental research, pharmaceutical research for discovering new drug compounds, and diagnostics research for developing new assays . This product is not intended for direct use in human or veterinary diagnosis, therapy, or any other clinical application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzothiazol-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c11-8(12)4-6-2-1-3-7-9(6)13-5-10-7/h1-3,5H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJCNIZFWLVXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Benzothiazoleacetic Acid and Its Analogs

Classical and Contemporary Approaches to the Benzothiazole (B30560) Core Synthesis

The construction of the benzothiazole scaffold is a pivotal step in the synthesis of 7-benzothiazoleacetic acid and its derivatives. This can be achieved through several established and modern synthetic routes.

Cyclization Reactions for Benzothiazoleacetic Acid Formation

Cyclization reactions are a cornerstone in the formation of the benzothiazole ring system. A common strategy involves the reaction of a substituted 2-aminobenzenethiol with a suitable dicarbonyl compound or its equivalent. For instance, the condensation of 2-aminothiophenols with β-diketones, catalyzed by a Brønsted acid under metal-free conditions, provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org This method is noted for its tolerance of various functional groups on the benzene (B151609) ring, including methyl, chloro, nitro, and methoxy (B1213986) groups. organic-chemistry.org

Another approach involves the reaction of 2-aminobenzenethiol with chloroacetic acid and polyphosphoric acid, heated under reflux. This reaction leads to the formation of 2-(chloromethyl)-benzo[d]thiazole, a key intermediate that can be further elaborated to the desired acetic acid derivative. jyoungpharm.org Radical cascade reactions featuring a 7-exo acyl radical cyclization have also been explored for the synthesis of complex polycyclic structures, demonstrating the versatility of cyclization strategies in building intricate molecular architectures. nih.gov

Strategies Involving 2-Aminobenzenethiol and Acetic Acid Precursors

The condensation of 2-aminobenzenethiol with various carbonyl-containing compounds is a widely employed and versatile method for constructing the benzothiazole core. mdpi.com This can involve reactions with aldehydes, carboxylic acids, acyl chlorides, or esters. researchgate.netekb.eg For example, the reaction of 2-aminobenzenethiol with 4-acetylbenzaldehyde (B1276866) in the presence of ZnO nanoparticles at room temperature yields the corresponding benzothiazole derivative. ekb.eg

The use of green reaction media, such as an oxalic acid dihydrate:proline low transition temperature mixture (LTTM), has been reported for the reaction of 2-aminobenzenethiol with aromatic aldehydes, offering an eco-friendly and high-yielding process. ekb.eg Furthermore, microwave-assisted synthesis has been shown to be an efficient and environmentally benign method for the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid, significantly reducing reaction times. mdpi.com

Functionalization and Derivatization Strategies of the Acetic Acid Moiety

Once the this compound core is established, the acetic acid side chain can be readily modified to generate a wide range of derivatives. These transformations are key to exploring the chemical space around this scaffold.

Esterification and Amidation Pathways

The carboxylic acid group of this compound can be converted into esters and amides through various established protocols.

Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of a catalyst. The Fischer esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst like sulfuric acid, is a classic method. scienceready.com.au More contemporary methods utilize coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) for milder reaction conditions. orgsyn.org The use of surfactant-type Brønsted acid catalysts like p-dodecylbenzenesulfonic acid (DBSA) allows for esterification to be performed in water, avoiding the need for azeotropic removal of water. organic-chemistry.org For example, 2-Benzothiazoleacetic acid can be esterified with 2-propenol (allyl alcohol) to form prop-2-enyl 2-(1,3-benzothiazol-2-yl)acetate. lookchem.com

Amidation involves the reaction of the carboxylic acid with an amine. Direct thermal condensation is possible but often requires high temperatures. mdpi.com Catalytic methods are generally preferred. Boron-based catalysts, such as B(OCH2CF3)3, have been shown to be effective for the direct amidation of carboxylic acids with amines. nih.gov Other methods involve the use of activating agents like N,N′-carbonyldiimidazole (CDI) or the combination of methanesulfonyl chloride and N-methylimidazole. organic-chemistry.org These reactions provide access to a wide variety of amide derivatives. researchgate.netmdpi.com

Interactive Table: Esterification and Amidation Reagents
Reaction Type Reagent/Catalyst Conditions Reference
Esterification Sulfuric Acid (H₂SO₄) Heat, Reflux scienceready.com.au
Esterification Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) Room Temperature orgsyn.org
Esterification p-Dodecylbenzenesulfonic acid (DBSA) In water organic-chemistry.org
Amidation B(OCH₂CF₃)₃ Catalytic nih.gov
Amidation N,N′-Carbonyldiimidazole (CDI) Room Temperature organic-chemistry.org
Amidation Methanesulfonyl Chloride, N-Methylimidazole Mild Conditions organic-chemistry.org

Formation of Hydrazone Derivatives

Hydrazone derivatives of this compound are synthesized by first converting the carboxylic acid to its corresponding hydrazide, followed by condensation with an aldehyde or ketone. The initial step involves reacting the acid with hydrazine (B178648) hydrate. researchgate.netnih.gov The resulting hydrazide can then be reacted with a variety of aldehydes to form the desired hydrazone derivatives. researchgate.netresearchgate.net These compounds are characterized by the presence of an azomethine group (-NHN=CH-). rhhz.netnih.gov

The synthesis of new hydrazone derivatives based on the coupling of 2-oxo-3(2H)-benzothiazoleacetic acid hydrazide and 2-thioxo-3(2H)-benzothiazoleacetic acid hydrazide with different aldehydes has been reported. researchgate.net The structures of these compounds are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. researchgate.netresearchgate.net

Interactive Table: Synthesis of Hydrazone Derivatives
Starting Material Reagents Intermediate Final Product Reference
This compound Hydrazine Hydrate This compound hydrazide researchgate.netnih.gov
This compound hydrazide Aldehyde or Ketone Hydrazone derivative researchgate.netresearchgate.net

Synthesis of Thiourea (B124793) and Other Nitrogen-Containing Derivatives

Thiourea derivatives of benzothiazoles can be prepared through various synthetic routes. One common method involves the reaction of a 2-aminobenzothiazole (B30445) derivative with an isothiocyanate. ekb.eg For instance, the condensation of 2-aminobenzothiazole with isothiocyanate derivatives using NaI and NaCl in aqueous ethanol (B145695) at room temperature yields the corresponding benzothiazole-thiourea derivatives in moderate yields. ekb.eg Another approach involves the treatment of a substituted 2-aminobenzothiazole with carbon disulfide, followed by ammonolysis of the intermediate. analis.com.my

The synthesis of N-(6-substituted-benzothiazol-2-yl)-N'-(phenyl)thioureas has been reported, which can then be used as precursors for other heterocyclic systems. nih.gov Thiourea derivatives are known for their ability to act as ligands and form complexes with metals due to the presence of multiple nucleophilic centers. sphinxsai.com

Synthesis of Polycyclic and Fused Ring Systems Containing Benzothiazoleacetic Acid Moieties

The benzothiazoleacetic acid framework serves as a valuable starting material for constructing more complex, fused heterocyclic structures. These larger molecules are of significant interest in various fields of chemical research. The acetic acid side chain provides a reactive handle that can be readily manipulated to build new rings onto the benzothiazole core.

Pyrido[2,1-b]benzothiazole Derivatives

The synthesis of pyrido[2,1-b]benzothiazole derivatives represents a key transformation of benzothiazoleacetic acid analogs. These fused systems are created by constructing a pyridine (B92270) ring that shares a bond with the benzothiazole nucleus.

One effective method involves the reaction of ethyl 2-benzothiazoleacetate, an ester derivative of the parent acid. jst.go.jpresearchgate.net In this approach, the active methylene (B1212753) group of the ester is the key site of reactivity. Reaction with electrophilic reagents such as 4-ethoxymethylene-2-phenyl-5-oxazolone leads to a condensation and cyclization sequence, ultimately yielding the target pyrido[2,1-b]benzothiazole structure. jst.go.jpresearchgate.net

Another synthetic route is the Vilsmeier reaction. This involves treating ethyl 2-benzothiazoleacetate to form an intermediate, ethyl α-(dimethylaminomethylene)-2-benzothiazoleacetate. researchgate.net This enamine is then reacted with various cyclizing agents. For instance, treatment with diketene, acetic anhydride, or active methylene compounds like ethyl cyanoacetate (B8463686) and malononitrile (B47326) triggers a cyclization reaction to produce the corresponding pyrido[2,1-b]benzoazoles. researchgate.net

Table 1: Synthesis of Pyrido[2,1-b]benzothiazole Derivatives
Starting MaterialReagent(s)Fused Product TypeReference
Ethyl 2-benzothiazoleacetate4-Ethoxymethylene-2-phenyl-5-oxazolonePyrido[2,1-b]benzothiazole jst.go.jpresearchgate.net
Ethyl 2-benzothiazoleacetate1. Vilsmeier Reagents (e.g., POCl₃/DMF) 2. DiketenePyrido[2,1-b]benzoazole researchgate.net
Ethyl 2-benzothiazoleacetate1. Vilsmeier Reagents 2. Ethyl CyanoacetatePyrido[2,1-b]benzoazole researchgate.net

Exploration of Other Fused Heterocyclic Structures

Beyond the pyrido[2,1-b]benzothiazole system, the benzothiazole core is a foundation for a variety of other fused heterocycles. These syntheses often employ analogs of benzothiazoleacetic acid, such as 2-aminobenzothiazole or benzothiazole cyanoacetamide, highlighting the versatility of the core structure.

One prominent example is the synthesis of pyrimido[2,1-b]benzothiazole derivatives. scirp.org These are often prepared via one-pot, three-component reactions. A common strategy involves the reaction of 2-aminobenzothiazole with an aldehyde and a β-ketoester or other active methylene compound under acidic or solvent-free conditions. scirp.orgarkat-usa.org This tandem reaction sequence efficiently constructs the fused pyrimidine (B1678525) ring.

Furthermore, other fused systems can be accessed from different starting analogs. For example, benzothiazole cyanoacetamide derivatives can be reacted with various reagents to produce novel heterocyclic compounds, including those incorporating pyrazole (B372694) rings fused to the benzothiazole structure. researchgate.net These methods underscore the broad potential of functionalized benzothiazoles in building diverse and complex molecular architectures.

Table 2: Synthesis of Other Fused Benzothiazole Structures
Starting MaterialKey ReagentsFused Heterocyclic ProductReference
2-AminobenzothiazoleBenzaldehyde derivatives, β-ketoestersPyrimido[2,1-b]benzothiazole scirp.org
2-AminobenzothiazoleArylglyoxals, Barbituric acidPyrimido[2,1-b]benzothiazole arkat-usa.org
Benzothiazole cyanoacetamide derivativeDiazonium salt of arylamine4-(benzo[d]thiazol-2-yl)-5-aryl-1H-pyrazol-3(2H)-one researchgate.net

Chelation and Coordination Chemistry: Metal Complex Formation

Chelation is a process where a ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. ebsco.com This phenomenon, often referred to as the chelate effect, results in complexes that are significantly more stable than those formed by comparable monodentate ligands. libretexts.org The stability is largely driven by a favorable increase in entropy upon formation of the chelate. britannica.com

An analog of this compound, 2-thioacetic acid benzothiazole, has been studied for its ability to form metal complexes. thescipub.comresearchgate.net In this ligand, the carboxyl group and the nitrogen atom of the thiazole (B1198619) ring can both act as donor sites, allowing it to function as a bidentate chelating agent.

New metal complexes of this ligand have been prepared with various divalent metal ions, including Ni(II), Cu(II), Zn(II), Cd(II), and also with Sn(II), typically in an alcoholic medium. thescipub.comresearchgate.net Characterization using spectroscopic methods confirms the coordination of the ligand to the metal ions. In the infrared (FTIR) spectra of the complexes, the characteristic absorption bands of the carbonyl (C=O) group and the thiazole C=N group are shifted compared to the free ligand. thescipub.com This shift indicates that both the carboxylate oxygen and the thiazole nitrogen are involved in binding to the central metal ion.

Based on spectral and magnetic susceptibility measurements, specific geometries have been proposed for these complexes. The Cu(II) complex is suggested to have a square planar geometry, while the complexes with Ni(II), Zn(II), Cd(II), and Sn(II) are proposed to be tetrahedral. thescipub.comresearchgate.net

Table 3: Metal Complexes of 2-Thioacetic Acid Benzothiazole
Metal IonComplex Formula (General)Proposed GeometryUV-Vis Absorption Bands (nm)Reference
Ni(II)[Ni(L)₂]Tetrahedral281, 301 researchgate.net
Cu(II)[Cu(L)₂]Square Planar296, 308 researchgate.net
Zn(II)[Zn(L)₂]Tetrahedral290, 301, 330 researchgate.net
Cd(II)[Cd(L)₂]Tetrahedral280, 290, 300 researchgate.net
Sn(II)[Sn(L)₂]Tetrahedral284, 302 researchgate.net

*L represents the deprotonated 2-thioacetic acid benzothiazole ligand.

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a fundamental tool for probing the molecular vibrations of 7-Benzothiazoleacetic acid. These techniques offer insights into the chemical bonds and functional groups present in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. pressbooks.pub The resulting spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of the bonds.

In the analysis of this compound and its derivatives, characteristic absorption bands are observed that correspond to specific functional groups. For instance, the presence of a carboxylic acid is typically confirmed by a broad O-H stretching band and a sharp C=O (carbonyl) stretching band. The aromatic benzothiazole (B30560) core gives rise to characteristic C=C and C-H stretching and bending vibrations within the aromatic region.

Detailed research findings on related structures, such as those involving esterification or the formation of hydrazides from the carboxylic acid moiety, demonstrate the utility of FT-IR in confirming chemical transformations. shd.org.rsresearchgate.net For example, in the synthesis of hydrazides, the disappearance of the broad carboxylic O-H stretch and the appearance of N-H stretching bands would be indicative of a successful reaction. Similarly, the analysis of pectin, a complex polysaccharide, utilizes FT-IR to determine the degree of methyl esterification by comparing the relative intensities of the ester carbonyl peak (around 1740 cm⁻¹) and the carboxylate anion peak (around 1630 cm⁻¹).

The table below summarizes typical FT-IR absorption regions for the key functional groups expected in this compound.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
Carboxylic AcidC=O Stretch1700-1725
Aromatic RingC=C Stretch1450-1600
Aromatic RingC-H Stretch3000-3100
Methylene (B1212753) (-CH₂)C-H Stretch2850-2960
Thiazole (B1198619) RingC=N Stretch~1630
Thiazole RingC-S Stretch600-800

This table presents generalized data and actual peak positions can vary based on the specific molecular environment.

Raman Spectroscopy for Molecular Vibrations and Conformations

Raman spectroscopy provides complementary information to FT-IR by detecting molecular vibrations that result in a change in polarizability. mt.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it valuable for analyzing the carbon backbone and aromatic structures. renishaw.com

In the context of this compound, Raman spectroscopy can elucidate the vibrational modes of the benzothiazole ring system and the acetic acid side chain. The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the bonds connecting them. renishaw.com For example, C-C single bonds will have lower Raman shifts than C=C double bonds. renishaw.com

Studies on analogous aromatic molecules have demonstrated the power of Raman spectroscopy, often coupled with Density Functional Theory (DFT) calculations, to assign specific vibrational modes to observed Raman peaks. osaka-u.ac.jp This approach allows for a detailed understanding of the molecular structure and conformation. For instance, the in-plane bending and stretching vibrations of the aromatic rings can be precisely identified. osaka-u.ac.jp Low-frequency Raman scattering can also provide information about delocalized vibrations that span larger portions of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. oregonstate.edu

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic benzothiazole ring and the methylene (-CH₂) protons of the acetic acid side chain. The aromatic protons would typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methylene protons, being adjacent to both the aromatic ring and the carboxylic acid group, would also be deshielded and likely appear in the range of δ 3.5-5.5 ppm. The integration of these signals would correspond to the number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent non-equivalent protons can provide valuable information about the connectivity of the molecule.

Research on related benzothiazole derivatives confirms these general patterns, with specific chemical shifts varying depending on the substitution pattern of the benzothiazole ring. shd.org.rsresearchgate.netrsc.org

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum. libretexts.org

In the ¹³C NMR spectrum of this compound, separate signals would be expected for the carbonyl carbon of the carboxylic acid, the methylene carbon, and each of the carbons in the benzothiazole ring system. The carbonyl carbon is typically the most deshielded, appearing at the downfield end of the spectrum (δ 170-220 ppm). libretexts.org The aromatic carbons would resonate in the approximate range of δ 120-150 ppm, while the methylene carbon would appear further upfield.

Studies on similar compounds have utilized ¹³C NMR to confirm the carbon skeleton and identify the positions of various substituents. shd.org.rsresearchgate.netrsc.org The chemical shifts are sensitive to the electronic effects of neighboring atoms and functional groups. libretexts.org

The following table provides predicted ¹³C NMR chemical shift ranges for this compound based on general principles and data from related structures.

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)170 - 180
Aromatic (C-S)150 - 160
Aromatic (C-N)145 - 155
Aromatic (C-H)120 - 140
Methylene (-CH₂)30 - 45

These are estimated ranges and can be influenced by solvent and other experimental conditions.

Heteronuclear NMR (e.g., ¹¹⁹Sn, ³¹P) for Metal Complexes and Phosphorus-Containing Derivatives

Heteronuclear NMR spectroscopy extends the principles of NMR to nuclei other than ¹H and ¹³C, such as ¹¹⁹Sn (tin) and ³¹P (phosphorus). nih.gov This is particularly useful for characterizing organometallic complexes and phosphorus-containing derivatives of this compound.

¹¹⁹Sn NMR: In the study of organotin(IV) carboxylates derived from this compound, ¹¹⁹Sn NMR spectroscopy would be a critical tool. The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number and geometry of the tin atom. researchgate.nethuji.ac.il An increase in the coordination number from four to five, six, or seven typically results in a significant upfield shift of the ¹¹⁹Sn signal. researchgate.net This allows for the determination of the coordination environment around the tin center in the solid state and in solution.

³¹P NMR: For derivatives of this compound that incorporate phosphorus, such as phosphonate (B1237965) esters or phosphine (B1218219) ligands, ³¹P NMR is the technique of choice. mdpi.comslideshare.net ³¹P has a high natural abundance and a wide chemical shift range, which minimizes signal overlap and allows for sensitive detection. mdpi.com The chemical shift in ³¹P NMR is influenced by the nature of the substituents on the phosphorus atom, including their electronegativity and the bonding character. slideshare.net This technique can be used to monitor reactions involving the phosphorus moiety and to characterize the final products.

The application of heteronuclear NMR provides invaluable insights into the structural and electronic properties of metal complexes and phosphorus-containing derivatives of this compound, which are often not obtainable by other methods. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique used to determine the molecular weight and elucidate the structural components of a compound through fragmentation analysis. In the context of this compound, mass spectrometry confirms its molecular ion and provides insights into its fragmentation pathways.

When subjected to mass spectrometry, a molecule is ionized and then broken down into smaller, charged fragments. The pattern of these fragments is unique to the specific molecular structure. For carboxylic acids, common fragmentation patterns involve the loss of the hydroxyl group (-OH), resulting in a peak at the molecular ion minus 17 mass units, and the loss of the entire carboxyl group (-COOH), leading to a peak at the molecular ion minus 45 mass units. libretexts.org These characteristic cleavages adjacent to the carbonyl group are prominent in the mass spectra of short-chain acids. libretexts.org

The molecular weight of a compound is determined from the mass-to-charge ratio (m/z) of its molecular ion, which is the unfragmented radical cation. uni-saarland.de While electron ionization (EI) is a common method, it can sometimes cause extensive fragmentation, making the molecular ion peak absent or of low intensity. uni-saarland.de In such cases, "softer" ionization techniques like chemical ionization (CI) can be employed to obtain a more prominent molecular ion peak. uni-saarland.de The resulting mass spectrum plots the relative abundance of ions against their m/z ratio, creating a distinct fragmentation pattern that acts as a molecular fingerprint. etamu.edu

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the elemental composition of a chemical compound, ensuring it aligns with its theoretical formula. This process determines the percentage by weight of each element present in the sample. For this compound (C₉H₇NO₂S), elemental analysis would be expected to confirm the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur in the correct proportions.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent atoms. The experimental values obtained from elemental analysis are then compared to these theoretical percentages to assess the purity and confirm the identity of the compound. For instance, the elemental analysis of a related compound, Sulphanilic Acid, shows the expected percentages of Carbon (41.71%), Hydrogen (4.03%), Nitrogen (8%), Oxygen (27.64%), and Sulfur (18.54%). alpharesources.com Any significant deviation between the experimental and theoretical values for this compound would indicate the presence of impurities or an incorrect structural assignment.

Modern elemental analysis is often performed using high-precision instrumentation, which can provide accurate and reliable data on the elemental makeup of a sample. pcdn.co This verification is a fundamental step in the characterization of any newly synthesized or isolated chemical compound. shd.org.rsresearchgate.net

Table 1: Theoretical Elemental Composition of this compound (C₉H₇NO₂S)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.019108.0952.16
HydrogenH1.0177.073.41
NitrogenN14.01114.016.76
OxygenO16.00232.0015.45
SulfurS32.07132.0715.48
Total 207.24 100.00

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of techniques used to separate the components of a mixture. rroij.com This is achieved by distributing the components between a stationary phase and a mobile phase. rroij.com Differences in the affinity of the components for these two phases result in their separation.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a liquid mixture. rroij.comwikipedia.org It is widely used for purity assessment of chemical compounds. torontech.compatsnap.com In HPLC, a liquid sample is passed through a column packed with a solid adsorbent material (the stationary phase) by a liquid solvent (the mobile phase) at high pressure. rroij.comwikipedia.org

The separation is based on the differential interactions of the sample components with the stationary and mobile phases. wikipedia.org For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. chromatographyonline.com This common HPLC mode uses a non-polar stationary phase (like C18) and a polar, aqueous mobile phase. wikipedia.org The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be held constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. wikipedia.org Additives such as formic acid, phosphoric acid, or trifluoroacetic acid are often included in the mobile phase to improve peak shape and resolution. wikipedia.orgchromatographyonline.com

The output of an HPLC analysis is a chromatogram, which plots the detector response against retention time. wikipedia.org The purity of the this compound sample is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. torontech.com A high-purity sample will show a single, sharp peak with minimal or no impurity peaks. torontech.com

Table 2: Hypothetical HPLC Purity Analysis of this compound

Peak NumberRetention Time (min)Peak AreaArea %Identification
13.515000.5Impurity A
25.229550098.5This compound
37.830001.0Impurity B

Gas Chromatography (GC) is a separation technique used for volatile and semi-volatile organic compounds. thermofisher.com When coupled with a mass spectrometer (MS), it becomes a powerful tool for both separation and identification, known as GC-MS. wikipedia.org In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. thermofisher.com Separation occurs based on the different boiling points and affinities of the components for the stationary phase. etamu.edu

For a compound like this compound, which may not be sufficiently volatile for direct GC analysis, derivatization to a more volatile ester form, such as its methyl or ethyl ester, might be necessary. nacchemical.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for each component. etamu.edu The resulting GC chromatogram displays peaks corresponding to each separated compound, while the mass spectrum of each peak allows for its positive identification by comparing it to spectral libraries. nih.gov

GC-MS is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org It can be used to analyze complex mixtures and identify unknown compounds. wikipedia.orgnih.gov

Table 3: Hypothetical GC-MS Data for a Derivatized this compound Sample

Peak NumberRetention Time (min)Identified CompoundKey Mass Fragments (m/z)
18.9Ethyl 7-Benzothiazoleacetate235 (M+), 190, 162, 135
210.1Unidentified Impurity150, 122, 94

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique often used to monitor the progress of chemical reactions, identify compounds, and check the purity of a sample. wisc.edu TLC employs a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel or alumina, coated onto a flat carrier such as a glass or plastic plate. wisc.edu

A small spot of the sample solution is applied to the bottom of the TLC plate, which is then placed in a sealed container (developing chamber) with a shallow layer of a suitable solvent or solvent mixture (the mobile phase). wisc.edu As the mobile phase ascends the plate by capillary action, it carries the sample components up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. pressbooks.pub

Table 4: Hypothetical TLC Analysis of this compound

Spot NumberDistance Traveled by Spot (cm)Distance Traveled by Solvent (cm)Rf ValueIdentification
14.58.00.56This compound
26.28.00.78Impurity C

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its geometry, electronic landscape, and stability.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. mdpi.com For benzothiazole (B30560) derivatives, DFT calculations are employed to determine optimized molecular geometries, molecular orbital energies (such as HOMO and LUMO), dipole moments, and vibrational frequencies. mdpi.comnih.gov These ground-state electronic parameters are foundational for understanding the molecule's reactivity and are often used as a starting point for more complex simulations. mdpi.com The accuracy of DFT results relies heavily on the choice of the functional and basis set, with combinations like B3LYP/6-311++G(d,p) being commonly used for organic molecules. mdpi.com Studies on related compounds, such as benzoic acid, have used DFT to analyze how external factors can influence molecular properties. rsc.org

Table 1: Key Parameters Calculated Using Density Functional Theory (DFT)

ParameterDescriptionSignificance in Drug Design
Optimized Molecular GeometryThe lowest energy 3D arrangement of atoms, including bond lengths and angles.Provides the most stable structure for use in docking and QSAR studies.
HOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicates electronic reactivity; the energy gap is a measure of molecular stability.
Molecular Electrostatic Potential (MEP)A 3D map of the electrostatic potential on the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions for predicting intermolecular interactions. mdpi.com
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility, membrane permeability, and binding interactions.
Vibrational FrequenciesCalculated frequencies corresponding to molecular vibrations (e.g., IR spectrum).Used to characterize the molecule and validate the computational model against experimental spectroscopic data.

For a flexible molecule like 7-Benzothiazoleacetic acid, which has a rotatable bond connecting the acetic acid side chain to the benzothiazole ring, conformational analysis is essential. This process involves identifying all possible low-energy spatial arrangements (conformers) of the molecule. Techniques are used to explore the potential energy surface by rotating dihedral angles, such as the one between the ring and the side chain. The resulting conformers, often termed staggered, gauche, anti, or syn, are then subjected to energy minimization to find the most stable, lowest-energy conformation. youtube.com This global minimum energy structure is the most probable conformation of the molecule and is critical for ensuring the accuracy of subsequent docking and QSAR studies.

Density Functional Theory (DFT) for Electronic Structure and Properties

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov For derivatives of benzothiazoleacetic acid, docking simulations can elucidate how the molecule might interact with the active site of a biological target. dntb.gov.uaresearchgate.net The process involves placing the ligand in various positions and orientations within the binding site and calculating a "docking score," which estimates the binding affinity. nih.gov The results provide insights into key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. nih.govnih.gov This information is invaluable for understanding the molecular basis of a compound's activity and for designing derivatives with improved binding.

Table 2: Typical Output from Molecular Docking Simulations

ParameterDescriptionExample Finding for a Benzothiazole Derivative
Binding Affinity (Score)A numerical score (e.g., in kcal/mol) that estimates the strength of the ligand-target interaction. Lower values typically indicate stronger binding.Compound shows a strong predicted binding affinity for the target enzyme's active site.
Binding PoseThe predicted 3D orientation of the ligand within the binding site.The benzothiazole ring is buried in a hydrophobic pocket, while the carboxylic acid group forms a hydrogen bond.
Interacting ResiduesA list of the amino acid residues in the target protein that are in close contact with the ligand.Key interactions observed with residues such as HIS 41, CYS 145, and TYR 54. nih.gov
Types of InteractionsThe nature of the chemical interactions (e.g., hydrogen bonds, van der Waals, hydrophobic).Formation of two hydrogen bonds with the protein backbone and pi-stacking with a phenylalanine residue.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity. uestc.edu.cnnih.gov SAR provides qualitative insights, such as noting that adding a specific functional group increases activity, while QSAR develops mathematical models for quantitative predictions. shd.org.rs

For a class of compounds like benzothiazole derivatives, a QSAR model is built by calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic) for each compound and using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create an equation that relates these descriptors to the observed activity. mdpi.comulm.ac.id These models are crucial for predicting the activity of untested compounds and for guiding the synthesis of new derivatives with potentially higher potency. nih.govnih.gov

Table 3: Common Descriptors in QSAR Modeling

Descriptor ClassExample DescriptorsInformation Encoded
ElectronicPartial charges, Dipole moment, HOMO/LUMO energiesDescribes the electronic aspects of the molecule and its ability to engage in electrostatic interactions.
Steric/TopologicalMolecular Weight, Molecular Volume, Wiener IndexDescribes the size, shape, and branching of the molecule.
HydrophobicLogP (octanol-water partition coefficient)Quantifies the lipophilicity of the molecule, affecting its solubility and ability to cross membranes.
3D Descriptors (CoMFA/CoMSIA)Steric and electrostatic fields around the molecule.Represents the 3D shape and electronic properties of the molecule in space. mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical methods, particularly DFT, can be used to predict various spectroscopic parameters. sns.it For this compound, this would involve calculating its theoretical infrared (IR), UV-visible, and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra can be compared with experimentally measured data. A high degree of agreement between the theoretical and experimental spectra serves as a crucial validation of the computational model (i.e., the chosen DFT functional and basis set). sns.it Once validated, the model can be used with greater confidence to calculate other properties that are difficult or impossible to measure experimentally. Studies on related benzothiazolone derivatives have successfully used spectroscopic techniques to determine properties like acid dissociation constants. nih.gov

Molecular Dynamics Simulations and Conformational Landscape Analysis

While molecular docking provides a static snapshot of a ligand binding to its target, molecular dynamics (MD) simulations offer a dynamic view. nih.gov An MD simulation tracks the movements and interactions of all atoms in the system (ligand, protein, and solvent) over time, typically on the nanosecond to microsecond scale. nih.govmdpi.com For a complex of this compound and a target protein, an MD simulation can be used to assess the stability of the binding pose predicted by docking. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and the Root Mean Square Fluctuation (RMSF) of the protein residues are analyzed to understand the flexibility of the complex and the persistence of important interactions over time. nih.govmdpi.com These simulations provide a more realistic understanding of the conformational landscape of the binding event. nih.gov

Table 4: Key Analyses in Molecular Dynamics (MD) Simulations

Analysis MetricDescriptionInterpretation
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions in the ligand or protein backbone over time, relative to a reference structure.A low and stable RMSD value for the ligand suggests it remains in a stable binding pose within the target's active site. nih.gov
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual amino acid residues of the protein during the simulation.Highlights flexible regions of the protein; low fluctuation in the binding site residues can indicate stable ligand interactions. mdpi.com
Interaction FractionThe percentage of simulation time that a specific interaction (e.g., a hydrogen bond) is maintained.Identifies the most persistent and likely most important interactions for stable binding.
Conformational LandscapeAn analysis of the different conformations the ligand and protein adopt during the simulation.Reveals the dynamic nature of the binding and can identify alternative binding modes or conformational changes. nih.gov

Investigation of Biological Activities and Underlying Mechanisms

Anti-inflammatory Research: Pathways and Molecular Targets

In addition to their antimicrobial properties, benzothiazole (B30560) derivatives have been investigated for their anti-inflammatory potential.

Research has focused on synthesizing and evaluating benzothiazole-based compounds as analogs of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov NSAIDs are a class of drugs that reduce pain, inflammation, and fever. www.nhs.ukwikipedia.org

A study on benzothiazole-based thiazolidinones identified a compound with potent anti-inflammatory activity (69.57% inhibition in a carrageenan-induced mouse paw edema assay), which was more active than the reference drug indomethacin (B1671933) (47% inhibition). nih.gov This compound also demonstrated inhibitory activity against lipoxygenase (LOX), an enzyme involved in the inflammatory pathway. nih.gov

Another study synthesized 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid side chains. nih.gov The propanoic acid derivatives generally showed higher analgesic and anti-inflammatory activities. nih.gov Specifically, 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid exhibited the highest activity in this series. nih.gov Furthermore, research on 2-substituted 5-benzothiazoleacetic acids has shown that introducing a methyl group to the acetic acid function can enhance anti-inflammatory activity. researchgate.net

The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923), mediators of inflammation. wikipedia.org Some natural compounds have been shown to inhibit both the COX and 5-lipoxygenase (5-LOX) pathways of arachidonic acid metabolism. njppp.com

Table 2: Anti-inflammatory Activity of Benzothiazole Derivatives

Derivative Assay Activity Reference Drug Reference
Benzothiazole-based thiazolidinone Carrageenan-induced paw edema 69.57% inhibition Indomethacin (47% inhibition) nih.gov
3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid p-Benzoquinone-induced writhing and Carrageenan-induced hind paw edema Highest in series Indomethacin nih.gov
2-substituted 5-benzothiazoleacetic acid with α-methyl group Not specified Enhanced activity Phenylbutazone researchgate.net

Inhibition of Inflammatory Mediators

Benzothiazole derivatives have demonstrated notable anti-inflammatory properties. nih.govtandfonline.com Their mechanism of action often involves the inhibition of key inflammatory mediators, including cyclooxygenase (COX), lipoxygenase (LOX), nuclear factor-kappa B (NF-κB), and inducible nitric oxide synthase (iNOS). foliamedica.bgmiloa.euresearchgate.net

The inflammatory process is a complex biological response to harmful stimuli. nih.govmdpi.com Mediators such as prostaglandins and leukotrienes, synthesized through the COX and LOX pathways respectively, are crucial in this process. nih.govscielo.br Specifically, COX-2 is an inducible enzyme that produces prostaglandins involved in inflammation. scielo.brjpp.krakow.pl Similarly, iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory molecule, upon stimulation. nih.govmdpi.com The transcription factor NF-κB plays a central role in regulating the expression of many pro-inflammatory genes, including those for COX-2 and iNOS. foliamedica.bgmiloa.eu

Studies have shown that certain benzothiazole derivatives can effectively inhibit these inflammatory pathways. For instance, some derivatives have been found to suppress the expression of iNOS and COX-2. miloa.euresearchgate.netjpp.krakow.pl This suppression is often linked to the inhibition of NF-κB activation. miloa.eu By preventing the activation of NF-κB, these compounds can downregulate the production of various pro-inflammatory cytokines and enzymes, thereby exerting their anti-inflammatory effects. mdpi.comnih.gov

Antineoplastic Research: Cellular and Molecular Mechanisms

The anticancer potential of benzothiazole derivatives is an active area of investigation. nih.govnih.gov These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines and can modulate cellular pathways critical for cancer progression. nih.govnih.gov

Several studies have documented the cytotoxic effects of benzothiazole derivatives against a range of cancer cell lines. nih.gov For example, certain thiophene-based acetamide (B32628) and morpholine-based thiourea (B124793) derivatives of benzothiazole have shown potent anticancer activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. nih.gov

Other research has highlighted the cytotoxic potential of various plant extracts and their isolated compounds against HeLa cells, demonstrating the broad interest in identifying novel anticancer agents. serbiosoc.org.rsnih.govmedwinpublishers.comajbls.com

Benzothiazole derivatives can influence multiple cellular pathways that are hallmarks of cancer. nih.gov These pathways include those involved in cell proliferation, survival, apoptosis (programmed cell death), and metastasis. nih.govxiahepublishing.comnih.gov

A key mechanism of action for many anticancer agents is the induction of apoptosis. aging-us.com Some benzothiazole derivatives have been shown to trigger apoptosis in cancer cells. nih.gov The modulation of signaling pathways such as the NF-κB and MAPK pathways is also a critical aspect of their anticancer activity. mdpi.com For instance, ursolic acid, a natural compound, has been shown to inhibit breast cancer metastasis by suppressing glycolytic metabolism through the activation of SP1/Caveolin-1 signaling. frontiersin.org

The anticancer effects of benzothiazole derivatives are often mediated by their interaction with specific biomolecules within cancer cells. nih.gov Important molecular targets include protein kinases, topoisomerases, and DNA. nih.gov

Tyrosine kinases are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation, and their inhibition is a key strategy in cancer therapy. nih.gov Similarly, topoisomerases are enzymes essential for DNA replication and repair, and their inhibition can lead to cancer cell death. nih.gov Some benzothiazole derivatives have been identified as inhibitors of these enzymes. nih.gov

Modulation of Cellular Pathways Relevant to Cancer Progression

Exploration of Other Pharmacological Modalities and Mechanisms

Beyond their anti-inflammatory and anticancer properties, derivatives of 7-benzothiazoleacetic acid are being explored for other therapeutic applications, including the management of diabetes. tandfonline.com

The potential antidiabetic effects of benzothiazole derivatives are an emerging area of research. tandfonline.com The mechanisms underlying these effects are multifaceted and may involve various pathways that regulate glucose metabolism. prepladder.comfrontiersin.org

One proposed mechanism is the improvement of insulin (B600854) sensitivity. nih.govfrontiersin.org Thiazolidinediones, a class of antidiabetic drugs, act by activating PPAR-gamma, a nuclear receptor that regulates genes involved in glucose and lipid metabolism. nih.gov Some plant-derived compounds with antidiabetic properties work by inhibiting carbohydrate-digesting enzymes, restoring pancreatic β-cell function, or modulating insulin signaling pathways. mdpi.com Research into benzothiazole derivatives is exploring similar mechanisms to understand their potential in managing diabetes. tandfonline.comfrontiersin.org

Anthelmintic Modalities

The potential of benzothiazole derivatives as anthelmintic agents, which are drugs that expel parasitic worms, has been an area of interest. Research has shown that certain plant extracts containing various chemical compounds, including those with benzothiazole-like structures, exhibit anthelmintic properties. nih.govwho.int For instance, studies on plant extracts have demonstrated efficacy against helminths like Haemonchus contortus and Ascaridia perspicillum. nih.govnih.gov The mechanism of action often involves paralysis and subsequent expulsion of the worms. who.int The evaluation of anthelmintic activity is frequently conducted using in vitro assays that measure egg-hatching inhibition and the motility of adult worms. nih.gov For example, a study on Urochloa distachya extracts showed a dose-dependent anthelmintic effect against Eisenia fetida. jpionline.org Another study on 1,2,4-triazole (B32235) derivatives identified compounds with significant activity against Rhabditis sp. nematodes, with some showing higher potency than the standard drug albendazole. mdpi.com

Antiviral Mechanisms

The antiviral mechanisms of benzothiazole-related compounds are multifaceted, often targeting various stages of the viral life cycle. youtube.com A primary strategy involves inhibiting the initial steps of viral infection, such as attachment and penetration into host cells. frontiersin.org This can be achieved by the compound binding to viral surface proteins or host cell receptors, thereby blocking the interaction necessary for viral entry. frontiersin.orgmdpi.com

Another key target for antiviral action is the inhibition of viral enzymes essential for replication. nih.gov For instance, some compounds act as non-nucleoside inhibitors of viral RNA-dependent RNA polymerase (RdRP), a crucial enzyme for the replication of many RNA viruses. nih.gov These inhibitors can bind to the enzyme and disrupt its function, thus halting viral genome synthesis. nih.gov Other antiviral strategies include interfering with viral protein synthesis and the assembly of new virus particles. youtube.com Research has also explored agents that can induce the host's innate immune response, such as the production of interferons, which have broad-spectrum antiviral activity. frontiersin.org

Antioxidant Mechanisms

The antioxidant properties of chemical compounds are often attributed to their ability to scavenge free radicals and chelate metal ions. nih.gov Phenolic compounds, which share structural similarities with some benzothiazole derivatives, are well-known antioxidants. frontiersin.org Their mechanism of action can involve hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize reactive oxygen species (ROS). researchgate.net

Several in vitro assays are used to evaluate antioxidant capacity, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov The structural features of a compound, such as the number and position of hydroxyl groups, significantly influence its antioxidant activity. nih.govfrontiersin.org For instance, the presence of a catechol moiety is often associated with potent scavenging activity. nih.gov Furthermore, the ability of a compound to chelate transition metal ions like iron (Fe2+) can contribute to its antioxidant effect by preventing the formation of highly reactive hydroxyl radicals. nih.gov

Analgesic Mechanisms (e.g., sEH/FAAH inhibition)

A promising approach to pain management involves the simultaneous inhibition of two enzymes: soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). escholarship.org These enzymes are responsible for breaking down endogenous lipid mediators that have pain-relieving and anti-inflammatory properties. nih.govescholarship.org By inhibiting both sEH and FAAH, the levels of these beneficial lipids are increased, leading to an analgesic effect. escholarship.orgnih.gov

Researchers have focused on developing dual inhibitors, which are single molecules capable of inhibiting both enzymes. escholarship.org This approach is considered advantageous over administering two separate inhibitors, as it may reduce the risk of drug-drug interactions. escholarship.org Studies on benzothiazole-phenyl-based analogs have been conducted to explore their potential as dual sEH/FAAH inhibitors. escholarship.org The inhibition of FAAH has also been shown to counteract neuroinflammation, a process implicated in chronic pain conditions. nih.govmdpi.com

Anti-malarial Research and Targets

The fight against malaria, a disease caused by Plasmodium parasites, has led to research into various compounds, including those with a benzothiazole scaffold. nih.gov A key target in anti-malarial drug development is the parasite's dependence on iron for its growth and replication. mdpi.com Iron chelators, which are molecules that bind to iron and make it unavailable to the parasite, have shown promise as anti-malarial agents. nih.govmdpi.com

Another important target is the parasite's process of heme detoxification. During the digestion of hemoglobin, the parasite releases toxic heme, which it polymerizes into non-toxic hemozoin. nih.gov Compounds that can both chelate iron and inhibit this heme polymerization process are considered to have a dual-target anti-malarial action. nih.gov Research on benzothiazole hydrazones has identified compounds that exhibit these properties and show activity against drug-resistant strains of Plasmodium falciparum. nih.gov The development of new anti-malarial drugs is crucial due to the emergence of resistance to existing treatments like chloroquine. nih.govresearchgate.net

General Enzyme Inhibition Studies

Enzyme inhibition is a fundamental mechanism of action for many drugs. nih.gov Studies in this area aim to identify and characterize molecules that can selectively inhibit the activity of specific enzymes involved in disease processes. bioivt.comlibretexts.org The potency of an inhibitor is often quantified by its IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity. nih.gov

Enzyme inhibitors can be classified as reversible or irreversible. nih.gov Reversible inhibitors bind to the enzyme through non-covalent interactions and can be displaced by the substrate, while irreversible inhibitors form strong, often covalent, bonds with the enzyme, leading to permanent inactivation. libretexts.orgnih.gov Various techniques, such as capillary electrophoresis, are used to study the kinetics of enzyme inhibition. nih.gov The development of multi-target-directed ligands, which are single molecules designed to inhibit multiple enzymes, is an emerging area of research. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule influences its biological activity. researchgate.netcreative-proteomics.com The fundamental principle is that similar molecules tend to have similar biological activities. creative-proteomics.com By systematically modifying the structure of a lead compound and evaluating the resulting changes in bioactivity, researchers can identify key structural features, or pharmacophores, that are essential for its desired effect. researchgate.netyoutube.com

Future Research Directions and Translational Perspectives

Design Principles for Next-Generation 7-Benzothiazoleacetic Acid Derivatives

The design of next-generation this compound derivatives will be heavily reliant on a deep understanding of their structure-activity relationships (SAR). researchgate.netbenthamscience.com The core principle is to systematically modify the chemical structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

Key structural modification strategies will involve:

Substitution on the Benzene (B151609) Ring: The introduction of various substituents, such as halogens, alkyl, and alkoxy groups, at different positions of the benzene ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. mdpi.com

Modification of the Acetic Acid Side Chain: The carboxylic acid moiety is a critical feature for the biological activity of many derivatives. Esterification, amidation, or its replacement with bioisosteres can modulate the compound's polarity, solubility, and ability to form hydrogen bonds.

Functionalization at the 2-position of the Thiazole (B1198619) Ring: This position is a prime site for introducing diverse chemical groups to explore new interactions with target proteins. For instance, the incorporation of aromatic or heterocyclic rings can lead to compounds with enhanced biological activities.

A study on halogen- and amidino-substituted benzothiazoles revealed that the introduction of these groups could significantly impact their antiproliferative activity. mdpi.com Furthermore, research on benzoxaborole derivatives has shown that modifications at the 7-position can lead to potent anticancer agents, suggesting a promising avenue for this compound derivatives as well. nih.gov

Development of Advanced Synthetic Methodologies for Enhanced Scalability and Sustainability

The translation of promising this compound derivatives from the laboratory to clinical applications necessitates the development of efficient, scalable, and sustainable synthetic methods. Traditional synthetic routes often involve harsh reaction conditions, long reaction times, and the use of hazardous solvents. Future research will focus on green chemistry principles to address these limitations. mdpi.comresearchgate.netnih.gov

Advanced synthetic methodologies to be explored include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times, improve yields, and enhance the purity of benzothiazole (B30560) derivatives. tandfonline.comderpharmachemica.comsioc-journal.cnscispace.comias.ac.in For example, the microwave-assisted synthesis of aryl benzothiazole derivatives has been achieved with high yields in short reaction times. tandfonline.com

Solvent-Free and Water-Based Reactions: The use of water as a solvent or conducting reactions in the absence of a solvent minimizes the environmental impact of the synthesis. rsc.orgrsc.org Ball-milling has also emerged as a solvent-free method for the synthesis of benzothiazole derivatives. rsc.org

Use of Recyclable Catalysts: The development and utilization of heterogeneous and recyclable catalysts, such as tin(IV) pyrophosphate (SnP2O7) and zinc oxide nanoparticles (ZnO-NPs), can improve the sustainability and cost-effectiveness of the synthesis. mdpi.comrsc.org

Synthesis MethodKey AdvantagesReference
Microwave-Assisted SynthesisReduced reaction time, increased yield, enhanced purity tandfonline.comderpharmachemica.comias.ac.in
Solvent-Free Synthesis (Ball-Milling)Environmentally friendly, easy product isolation, scalable rsc.org
Water-Based SynthesisGreen solvent, practical, excellent yields rsc.org
Recyclable Catalysts (e.g., SnP2O7)Reusable, high yields, short reaction times mdpi.com

Integration of Advanced Computational Approaches in Drug Discovery Pipelines

Computational methods are indispensable tools in modern drug discovery, enabling the rapid screening of large compound libraries and the rational design of new drug candidates. jddtonline.info The integration of these approaches into the research pipeline for this compound will significantly accelerate the identification and optimization of lead compounds.

Key computational approaches to be employed include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity. ripublication.commdpi.comthesciencein.orgnih.gov Docking studies have been used to identify potential benzothiazole-based inhibitors for various targets, including protein kinase B and trehalase. ripublication.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. mdpi.comkemdikbud.go.idejbps.comsciengine.comijpsr.com These models can be used to predict the activity of newly designed derivatives and guide their optimization. For example, a 3D-QSAR study on benzothiazole derivatives as p56lck inhibitors provided a robust model for predicting activity. ijpsr.com

Virtual Screening: This method involves the computational screening of large databases of virtual compounds to identify those that are most likely to bind to a drug target. jddtonline.inforipublication.comnih.govuran.ua Virtual screening has been successfully used to discover new anti-tubercular agents with a benzothiazole core. ripublication.com

Elucidation of Novel Molecular Targets and Biological Pathways

While this compound and its derivatives have been shown to interact with a variety of biological targets, a comprehensive understanding of their molecular mechanisms of action is still evolving. Future research will focus on identifying novel molecular targets and elucidating the biological pathways through which these compounds exert their therapeutic effects. tandfonline.comnih.gov

Potential areas of investigation include:

Identification of Novel Protein Targets: Utilizing techniques such as affinity chromatography and proteomics to identify new protein binding partners for this compound derivatives.

Pathway Analysis: Employing systems biology approaches to understand how these compounds modulate complex signaling networks within the cell.

Exploration of New Therapeutic Areas: Based on the identified targets and pathways, exploring the potential of these derivatives in treating a wider range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. tandfonline.com

Benzothiazole derivatives have been reported to target a diverse range of proteins, including kinases, enzymes involved in metabolic pathways, and receptors. tandfonline.comresearchgate.net For instance, some derivatives have shown inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. tandfonline.com

Exploration of Multitarget Ligand Design Strategies

Many complex diseases, such as cancer and Alzheimer's disease, involve multiple pathological pathways. uniba.itnih.govnih.govmdpi.com The traditional "one-target, one-drug" approach is often insufficient to effectively treat such multifactorial diseases. Therefore, the design of multitarget-directed ligands (MTDLs) that can simultaneously modulate multiple targets is a promising therapeutic strategy. uniba.itnih.govnih.govmdpi.comsemanticscholar.orgresearchgate.netmdpi.com

The benzothiazole scaffold is well-suited for the development of MTDLs due to its versatile chemical nature, which allows for the incorporation of different pharmacophoric features. uniba.itnih.govnih.govmdpi.com Future research in this area will focus on:

Rational Design of Hybrid Molecules: Combining the this compound core with other pharmacophores known to interact with different targets of interest.

Fragment-Based Drug Discovery: Using fragments of known ligands to build novel multitarget compounds.

Evaluation in Complex Disease Models: Testing the efficacy of newly designed MTDLs in relevant in vitro and in vivo models of multifactorial diseases.

A recent study described the design of benzothiazole-based derivatives as multitarget ligands for Alzheimer's disease, targeting the histamine (B1213489) H3 receptor, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). uniba.itnih.gov One promising compound, 3s, displayed significant activity against all four targets. uniba.itnih.gov

CompoundTarget(s)ActivityReference
3s H3R, AChE, BuChE, MAO-BKi = 0.036 µM (H3R); IC50 = 6.7 µM (AChE), 2.35 µM (BuChE), 1.6 µM (MAO-B) uniba.itnih.gov
4b H3RKi = 0.012 µM uniba.itnih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 7-Benzothiazoleacetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, ethyl bromoacetate can react with a benzothiazole precursor in dimethylformamide (DMF) under reflux with potassium carbonate as a base, followed by hydrolysis to yield the acetic acid derivative . Solvent choice (e.g., DMF for polar aprotic conditions) and reaction duration (e.g., 9–12 hours) critically affect yield and purity. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) is recommended to remove unreacted starting materials .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the benzothiazole ring and acetic acid moiety. Infrared (IR) spectroscopy can confirm carboxylic acid (-COOH) and aromatic C-H stretches. High-Resolution Mass Spectrometry (HRMS) provides precise molecular weight validation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is advised, referencing analytical standards where available .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations guide the design of this compound derivatives with enhanced biological activity?

  • Methodological Answer : DFT can predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization. For instance, electron-withdrawing groups on the benzothiazole ring may enhance electrophilic reactivity, while substituents on the acetic acid chain can modulate solubility. Studies on similar benzothiazole compounds suggest that computational models should validate experimental data, such as dipole moments and charge distribution, to correlate with observed biological interactions .

Q. What experimental strategies address contradictory data in the pharmacological efficacy of this compound across in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolic stability differences. To resolve these:

  • Conduct parallel in vitro assays (e.g., enzyme inhibition) and in vivo pharmacokinetic studies (e.g., plasma half-life measurements).
  • Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation.
  • Validate target engagement via molecular docking simulations against protein crystal structures, ensuring alignment with in vivo outcomes .

Q. How can recrystallization protocols be optimized for this compound to balance purity and yield in large-scale synthesis?

  • Methodological Answer : Solvent selection is critical. A mixed solvent system (e.g., ethanol-water) with gradual cooling (1–2°C/min) minimizes impurities while maximizing crystal growth. Pre-purification via column chromatography (silica gel, ethyl acetate/hexane gradient) before recrystallization improves final purity. Monitor yield-loss trade-offs by varying solvent ratios and cooling rates .

Q. What are the key considerations for designing structure-activity relationship (SAR) studies on this compound derivatives?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the benzothiazole 2-position to alter steric and electronic profiles.
  • Acetic Acid Chain : Explore alkylation or amidation to modify acidity and membrane permeability.
  • Validation : Use comparative assays (e.g., IC₅₀ in enzyme inhibition) and computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models to prioritize candidates. Cross-reference with crystallographic data to confirm binding modes .

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